molecular formula C15H14O2S B5836598 S-(4-methylphenyl) 2-methoxybenzenecarbothioate

S-(4-methylphenyl) 2-methoxybenzenecarbothioate

Cat. No.: B5836598
M. Wt: 258.3 g/mol
InChI Key: QGIXXLJZOSKJOH-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) 2-methoxybenzenecarbothioate: is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol . It is characterized by the presence of a thioester functional group, which is a sulfur-containing ester. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-methylphenyl) 2-methoxybenzenecarbothioate typically involves the reaction of 4-methylthiophenol with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-methylthiophenol+2-methoxybenzoyl chlorideS-(4-methylphenyl) 2-methoxybenzenecarbothioate+HCl\text{4-methylthiophenol} + \text{2-methoxybenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methylthiophenol+2-methoxybenzoyl chloride→S-(4-methylphenyl) 2-methoxybenzenecarbothioate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: S-(4-methylphenyl) 2-methoxybenzenecarbothioate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or the thioester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like , , or can be used under basic or acidic conditions.

Major Products Formed

    Sulfoxides: and from oxidation.

    Thiols: from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

S-(4-methylphenyl) 2-methoxybenzenecarbothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition, as thioesters are known to interact with certain enzymes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-methylphenyl) 2-methoxybenzenecarbothioate involves its interaction with molecular targets such as enzymes. The thioester group can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and designing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-methylphenyl) 2-hydroxybenzenecarbothioate
  • S-(4-methylphenyl) 2-chlorobenzenecarbothioate
  • S-(4-methylphenyl) 2-nitrobenzenecarbothioate

Uniqueness

S-(4-methylphenyl) 2-methoxybenzenecarbothioate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar thioesters.

Properties

IUPAC Name

S-(4-methylphenyl) 2-methoxybenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-11-7-9-12(10-8-11)18-15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIXXLJZOSKJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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